3-(2-Phenylethenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939102 | |
| Record name | 3-(2-Phenylethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17861-18-6 | |
| Record name | 3-(2-Phenylethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Phenylethenyl Phenol and Its Derivatives
Palladium-Catalyzed Cross-Coupling Strategies for Phenylethenylphenol Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of stilbenes. These methods generally involve the reaction of an aryl halide or triflate with an alkene or an organometallic reagent in the presence of a palladium catalyst and a base. wikipedia.org
Heck Reaction Protocols for 3-(2-Phenylethenyl)phenol
The Heck reaction, also known as the Mizoroki-Heck reaction, is a cornerstone of palladium-catalyzed C-C bond formation. wikipedia.orgorganic-chemistry.org It involves the reaction of an unsaturated halide, such as 3-bromophenol (B21344) or 3-iodophenol (B1680319) (with the hydroxyl group often protected), with styrene (B11656) in the presence of a palladium catalyst and a base. wikipedia.org This reaction typically exhibits high trans-selectivity, which is advantageous for the synthesis of (E)-stilbenes. organic-chemistry.org
Various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and palladium on carbon (Pd/C). wikipedia.orgsapub.org The choice of base, such as triethylamine (B128534) or sodium acetate, and solvent, like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can significantly influence the reaction's efficiency. wikipedia.orguliege.be For instance, phosphine-free conditions using additives like tetrabutylammonium (B224687) bromide have been shown to improve yields and shorten reaction times in some cases. researchgate.net The reaction of iodobenzene (B50100) and styrene in methanol (B129727) at 120 °C with potassium acetate as the base and palladium chloride as the catalyst represents an early example of this transformation. wikipedia.org
Table 1: Examples of Heck Reaction Conditions
| Aryl Halide Precursor | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Iodophenol (protected) | Styrene | Pd(OAc)2 | Et3N | DMF | 100 | High | wikipedia.org |
| 3-Bromophenol (protected) | Styrene | Pd/C | NaOAc | NMP | 120 | Good | uliege.be |
| Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | 120 | - | wikipedia.org |
Suzuki-Miyaura Coupling Approaches to this compound Precursors
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.org To synthesize this compound, this reaction can be employed in a couple of ways. One approach involves coupling a boronic acid or ester derivative of styrene, such as (E)-2-phenylvinylboronic acid, with a 3-halophenol derivative. Alternatively, a 3-hydroxyphenylboronic acid can be reacted with a styryl halide.
The catalytic system typically consists of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 and a phosphine (B1218219) ligand, with PPh3 being a common choice. libretexts.orgacs.org The presence of a base, such as potassium carbonate or potassium phosphate (B84403), is essential for the transmetalation step. yonedalabs.commdpi.com The reaction is known for its high functional group tolerance and generally proceeds under mild conditions. chemie-brunschwig.ch Nickel-based catalysts have also been explored as a more cost-effective alternative to palladium for coupling phenol (B47542) derivatives. mdpi.commdpi.com
Table 2: Suzuki-Miyaura Coupling Reaction Parameters
| Aryl/Vinyl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Bromophenol (protected) | (E)-2-Phenylvinylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | High | yonedalabs.comlibretexts.org |
| 3-Hydroxyphenylboronic acid | (E)-β-Bromostyrene | Pd(OAc)2/PPh3 | K3PO4 | Dioxane/Water | Good | yonedalabs.comlibretexts.org |
| 4-Hydroxyacetophenone | Phenylboronic acid | trans-NiCl(o-Tol)(PCy3)2 | K3PO4·3H2O | THF/Water | Good | mdpi.com |
Stille and Negishi Coupling Variants in Phenylethenylphenol Construction
The Stille and Negishi couplings offer alternative palladium-catalyzed routes to stilbene (B7821643) derivatives. The Stille coupling utilizes an organotin reagent, such as (E)-2-phenylvinyltributylstannane, which reacts with a 3-halophenol derivative. researchgate.net While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org
The Negishi coupling employs an organozinc reagent, which is generally less toxic and more reactive than its organotin counterpart. uh.eduorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of a 3-halophenol with a styryl zinc reagent. chemie-brunschwig.ch The Negishi reaction is known for its high yields and stereoselectivity. chemie-brunschwig.ch Both the Stille and Negishi reactions typically use a palladium catalyst, often with phosphine ligands, to facilitate the cross-coupling process. chemie-brunschwig.chacs.org
Wittig and Horner-Wadsworth-Emmons Olefination Routes to the Stilbene Moiety in this compound
Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental methods for the synthesis of alkenes, including the stilbene core of this compound. researchgate.net These reactions involve the condensation of a carbonyl compound with a phosphorus-stabilized carbanion.
The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base. For the synthesis of this compound, 3-hydroxybenzaldehyde (B18108) would be reacted with benzyltriphenylphosphonium (B107652) ylide. A notable synthesis of 2-[(E)-2-phenylethenyl]phenol involved the reaction of salicylaldehyde (B1680747) with benzyltriphenylphosphonium bromide in the presence of sodium methoxide. nih.gov The reaction often favors the formation of the Z-alkene, although conditions can be modified to favor the E-isomer. harvard.eduyoutube.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This method generally provides excellent E-selectivity for the resulting alkene and has the advantage that the phosphate byproduct is water-soluble, simplifying purification. harvard.eduorganic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester, such as diethyl benzylphosphonate, with a base like sodium hydride or sodium methoxide, followed by reaction with 3-hydroxybenzaldehyde. organic-chemistry.org
Perkin Condensation and Related Approaches for Stilbene Synthesis Applied to this compound
The Perkin reaction is a classic organic reaction that can be adapted for stilbene synthesis. byjus.comslideshare.net It traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to produce an α,β-unsaturated aromatic acid. byjus.comiitk.ac.in A modified Perkin reaction has been reported for the synthesis of stilbenes with trans-selectivity by reacting benzaldehydes with phenylacetic acids. wiley-vch.de In some cases, a simultaneous condensation-decarboxylation can lead directly to hydroxystilbenes. wiley-vch.de For this compound, this would entail reacting 3-hydroxybenzaldehyde with phenylacetic acid or its anhydride.
Photochemical and Electrochemical Synthetic Pathways for this compound
More recently, photochemical and electrochemical methods have emerged as sustainable and powerful alternatives for synthesizing complex organic molecules, including stilbene derivatives.
Photochemical Synthesis: Photochemical reactions can drive the formation of stilbenes through various mechanisms. One approach involves the photochemical cyclization of certain precursors followed by elimination. For instance, substituted trans-stilbenes can act as photo-acid generators through a sequence of photochemical trans-cis isomerization and ring-closing reactions. nih.goviucr.org Another strategy is the double photocyclodehydrogenation of precursors like 1,4-distyrylbenzene derivatives to form helicenes, which are structurally related to stilbenes. acs.org The modular synthesis of photoactivatable phenols has also been explored, which could be adapted for preparing this compound derivatives. rsc.org
Electrochemical Synthesis: Organic electrosynthesis offers a green and chemoselective approach to complex molecules by using electricity to drive reactions. researchgate.net This can involve the anodic oxidation or cathodic reduction of substrates to generate reactive intermediates. acs.orgnih.gov For example, electrochemical methods have been developed for the C(sp2)–H sulfinylation of phenols, demonstrating the potential for selective functionalization of the phenol ring under mild, metal- and oxidant-free conditions. rsc.orgsioc-journal.cn While direct electrochemical synthesis of this compound is not widely reported, the principles of electrosynthesis could be applied to the key bond-forming steps, offering a potentially more sustainable route.
Green Chemistry Approaches and Sustainable Synthesis of this compound
In line with the principles of green chemistry, modern synthetic strategies aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. u-szeged.hu The synthesis of this compound and related stilbenoids has benefited significantly from these approaches, moving away from traditional methods that often rely on volatile organic solvents and stoichiometric reagents.
Solvent-Free and Catalyst-Free Methods
A significant advancement in the green synthesis of stilbenoids involves the use of solvent-free reaction conditions, often accelerated by microwave irradiation. cem.com These methods not only reduce environmental pollution from solvents but also frequently lead to shorter reaction times, higher yields, and simpler work-up procedures. mdpi.comorganic-chemistry.org
One prominent strategy is the solvent-free Wittig reaction. The Wittig reaction and its variants are cornerstone methods for creating the carbon-carbon double bond of the stilbene core. wiley-vch.de Research has demonstrated that this reaction can be effectively carried out under solvent-free or aqueous conditions. researchgate.netucl.ac.uk For instance, the condensation of aryl aldehydes with aryl ketones can be achieved using iodine impregnated on alumina (B75360) under microwave activation without any solvent, yielding chalcones which are precursors to flavonoids. researchgate.net A similar approach can be envisioned for this compound, reacting 3-hydroxybenzaldehyde with a suitable benzylphosphonium ylide under solvent-free conditions.
Moreover, methods that eliminate the need for a catalyst are highly desirable. Reports have detailed the synthesis of hydroxystyrylquinolines, compounds structurally related to this compound, under both uncatalyzed and solvent-free conditions with microwave assistance. jst.go.jp Mechanochemical methods, which involve grinding solid reactants together to induce a reaction, also represent a powerful solvent-free and often catalyst-free approach for synthesizing esters of similar compounds like resveratrol (B1683913). researchgate.net
The following table summarizes representative green conditions for stilbene-type syntheses, which are applicable to this compound.
| Reaction Type | Reactants | Conditions | Key Advantages | Ref. |
| Wittig Olefination | Aryl Aldehyde, Benzylphosphonium Salt | Aqueous, LiOH or K₂CO₃ base | Environmentally benign solvent, protecting-group free | ucl.ac.uk |
| Condensation | Aryl Ketone, Aryl Aldehyde | I₂/Al₂O₃, Microwave, Solvent-free | Rapid, high yield, no solvent | researchgate.net |
| Wittig Olefination | Aldehyde, Triphenylphosphonium Bromide | Continuous flow, NaOH, Biphasic | Catalyst-free, continuous process | encyclopedia.pub |
| Cycloaddition | Trimethylsilylazide, Acetylene | Microwave, Solvent-free, Catalyst-free | Greener access to triazoles, no additives | rsc.org |
Use of Renewable Feedstocks in this compound Synthesis
The principle of using renewable raw materials instead of depleting fossil fuels is central to sustainable chemistry. u-szeged.hu The synthesis of this compound can be made more sustainable by sourcing its precursors from biomass. Lignin (B12514952), an abundant polymer in plant cell walls, is a rich renewable source of phenolic compounds. researchgate.netnih.gov
Lignin can be depolymerized through various chemical and biological processes to yield simple phenolic building blocks, such as 3-hydroxybenzaldehyde, a key starting material for the synthesis of this compound via a Wittig reaction. fau.de Similarly, the other key fragment, the benzyl (B1604629) group, can be derived from renewable sources. For example, the aromatic amino acid L-phenylalanine can be converted into valuable chemicals like 2-phenylethanol (B73330) and phenylacetic acid through one-pot enzymatic cascades, demonstrating a biocatalytic route from renewable feedstocks. nih.gov These compounds are versatile precursors for generating the necessary phosphonium ylides or other reagents for the phenyl half of the stilbene structure.
The integration of hydroxystilbenes like resveratrol into lignin structures in certain plants suggests a natural pathway for their formation, further highlighting the potential of biomass as a source for these valuable molecules. researchgate.net
Enantioselective Synthesis of Chiral this compound Analogs
While this compound itself is achiral, the synthesis of its chiral derivatives is of great interest for developing molecules with specific biological activities or material properties. Enantioselective synthesis allows for the creation of these molecules with high stereocontrol, producing one enantiomer preferentially over the other.
A powerful method for this purpose is the asymmetric Heck reaction. rsc.org This palladium-catalyzed reaction can couple aryl halides with alkenes to form new carbon-carbon bonds while creating stereogenic centers. uwindsor.ca By using a chiral ligand, such as (R)-BINAP, the palladium catalyst can direct the reaction to produce a specific enantiomer with high enantiomeric excess (ee). libretexts.org For example, an intramolecular asymmetric Heck reaction has been used to desymmetrize a prochiral cyclohexadienone, achieving up to 96% ee with a monodentate phosphoramidite (B1245037) ligand. rug.nl This strategy could be adapted to synthesize analogs of this compound where chirality is introduced on the ethenyl bridge or in an adjacent ring system.
Organocatalysis offers a complementary, metal-free approach to enantioselective synthesis. Chiral phosphoric acids (CPAs) and chiral thioureas have emerged as highly effective catalysts for a range of transformations. mdpi.com For instance, the enantioselective construction of axially chiral 3-arylindoles has been achieved through CPA-catalyzed nucleophilic addition to iminoquinones. nih.gov The synthesis of axially chiral biaryl scaffolds, where rotation around a C-C or C-N bond is restricted, is a rapidly growing field. Alkaloid-derived thiourea (B124793) catalysts have been used in the atroposelective synthesis of aryl-naphthopyran skeletons via intramolecular [4+2] cycloaddition of 2-ethynyl-phenols, achieving excellent yields and enantioselectivities (up to 99% ee). mdpi.com Such strategies could be employed to construct novel, axially chiral derivatives of this compound.
Another notable method is the catalytic, enantioselective aza-Henry reaction, which has been used to prepare chiral cis-stilbene (B147466) diamine derivatives with high diastereoselectivity and enantioselectivity. nih.gov This demonstrates a route to chiral stilbenoid analogs containing vicinal diamine functionalities.
The table below highlights key data from representative enantioselective syntheses applicable to producing chiral analogs of this compound.
| Reaction Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Ref. |
| Intramolecular Heck | Pd₂(dba)₃ / TADDOL-based phosphoramidite | Fused-ring system | up to 96% | rug.nl |
| Aza-Henry Reaction | Chiral Bis(Amidine) Copper(II) Complex | cis-Stilbene diamine | up to 99% | nih.gov |
| [4+2] Cycloaddition | Alkaloid-derived Thiourea | Axially chiral aryl-naphthopyran | up to 99% | mdpi.com |
| Paal–Knorr Reaction | Chiral Phosphoric Acid (CPA) | Axially chiral arylpyrroles | up to 98% | mdpi.com |
Mechanistic Investigations of Reactions Involving 3 2 Phenylethenyl Phenol
Reaction Pathway Elucidation for 3-(2-Phenylethenyl)phenol Formation
The synthesis of this compound can be achieved through various organic reactions, each with its own distinct mechanistic pathway. Elucidating these pathways involves a combination of experimental and computational approaches to identify intermediates, transition states, and the factors governing reaction rates and stereoselectivity.
Transition State Analysis in Catalytic Stilbene (B7821643) Formation
The formation of the stilbene backbone often relies on catalytic processes where the transition state structure dictates the efficiency and stereochemical outcome of the reaction. wikipedia.org Transition state analysis, often aided by computational chemistry, helps in understanding the energy barriers and the geometry of the activated complex. nih.gov
Several powerful synthetic methods are employed for the synthesis of stilbenes, including this compound. These include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck reaction, Suzuki coupling, and Perkin reaction. wiley-vch.denih.govuliege.be
The Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a versatile method for creating the double bond of the stilbene core. wiley-vch.demcmaster.ca A "on water" modification of the Wittig reaction has been shown to selectively produce trans-stilbenes. google.com The Horner-Wadsworth-Emmons reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, typically yields E-alkenes with high selectivity. wiley-vch.de
The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another cornerstone in stilbene synthesis. uliege.bewikipedia.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org The choice of palladium precursor, ligands, and base is critical for the reaction's success. uliege.besemanticscholar.org For instance, palladium(II) acetate (B1210297) can be reduced in situ to the active Pd(0) catalyst. wikipedia.org
The Suzuki coupling , which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is highly effective for forming the C-C bond in stilbenes. xisdxjxsu.asialibretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org
The Perkin reaction , involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640), can also be utilized for synthesizing stilbene derivatives. byjus.comiitk.ac.inwikipedia.org This reaction proceeds via an aldol-type condensation mechanism. byjus.com It has been employed in the synthesis of resveratrol (B1683913), a well-known hydroxystilbene. wikipedia.orgnih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling the transition states of these reactions, providing insights into their thermodynamics and kinetics. researchgate.netfrontiersin.orgresearchgate.net These studies help to rationalize observed product distributions and to design more efficient catalytic systems.
Kinetic Isotope Effect Studies for Phenylethenylphenol Reactions
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the rate-limiting step and the nature of bond-breaking and bond-forming processes in the transition state. libretexts.orgpkusz.edu.cn By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. csbsju.edu
In the context of reactions involving phenols, KIE studies have been used to elucidate mechanisms of oxidation and hydrogen atom transfer (HAT). nih.gov For instance, significant deuterium (B1214612) KIEs in the oxidation of phenols by a cupric-superoxo complex pointed to a rate-limiting HAT mechanism. nih.gov Such studies on this compound and related compounds can provide valuable information on whether a phenolic O-H bond or a vinylic C-H bond is cleaved in the rate-determining step of various transformations. acs.org Secondary KIEs, where the isotopic substitution is at a position adjacent to the reacting bond, can also provide information about changes in hybridization at the transition state. libretexts.org
Mechanisms of Functionalization and Derivatization of this compound
Once formed, the this compound molecule offers multiple sites for further chemical modification. Understanding the mechanisms of these functionalization reactions is key to synthesizing a diverse range of derivatives with potentially new properties.
Electrophilic Aromatic Substitution Patterns on the Phenolic Ring
The phenolic ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating hydroxyl group. dalalinstitute.com This reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.commasterorganicchemistry.com The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. dalalinstitute.com
The general mechanism involves the attack of an electrophile on the aromatic ring, which is the rate-determining step as it disrupts aromaticity. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, alkylation, and acylation. longdom.orglibretexts.org The presence of the phenylethenyl substituent will also influence the regioselectivity of the substitution on the phenolic ring.
| Electrophilic Aromatic Substitution Reaction | Typical Reagent | Electrophile |
| Halogenation | Br₂/FeBr₃ | Br⁺ |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃/H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | R-CO⁺ |
Reactions at the Ethenyl Moiety: Addition and Cyclization Pathways
The ethenyl (vinyl) double bond in this compound is susceptible to a variety of addition and cyclization reactions.
Addition Reactions: The double bond can undergo electrophilic addition reactions, similar to other alkenes. For example, halogenation (e.g., with Br₂) would lead to the formation of a dihalo-derivative. The mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack.
Cyclization Reactions: Intramolecular cyclization reactions can lead to the formation of new ring systems. For example, under certain conditions, intramolecular cyclization involving the phenolic hydroxyl group and the ethenyl moiety can occur. Iodonium ion-induced cyclization of ortho-hydroxystilbenes has been shown to produce 3-aryl-2,3-dihydrobenzofurans. acs.org Copper-catalyzed intramolecular cyclization of related systems can also lead to the formation of benzo[b]furans. rsc.org Multicomponent reactions involving related structures can lead to the formation of dihydro-isoquinoline and 2H-isoindoline derivatives, with the catalyst and reaction conditions dictating the product outcome. rsc.org
Role of Catalysts and Ligands in this compound Transformations
Catalysts and their associated ligands play a paramount role in directing the outcome of reactions involving this compound, influencing reaction rates, selectivity, and the types of transformations that can be achieved. wikipedia.org
In palladium-catalyzed reactions like the Heck and Suzuki couplings, the choice of ligand is critical. uliege.bexisdxjxsu.asia Phosphine (B1218219) ligands, such as triphenylphosphine, and N-heterocyclic carbenes (NHCs) are commonly used to stabilize the palladium catalyst and modulate its reactivity. uliege.beorganic-chemistry.org The steric and electronic properties of the ligand can influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. mdpi.com For instance, bulky ligands can promote reductive elimination, while electron-rich ligands can facilitate oxidative addition.
In some cases, the ligand is not a passive spectator but actively participates in the reaction mechanism, a concept known as metal-ligand cooperation. mdpi.com Redox-active ligands can participate in electron transfer processes, influencing the oxidation state of the metal center. rsc.org
The development of chemoenzymatic tandem reactions, where a biocatalytic step is combined with a chemocatalytic step, offers a promising approach for the synthesis of stilbenes. semanticscholar.org For example, the enzymatic decarboxylation of a coumaric acid can be followed by a palladium-catalyzed Heck coupling to produce hydroxystilbenes. semanticscholar.org The optimization of such tandem processes requires careful consideration of the compatibility of the different catalysts and reaction conditions.
The design of novel ligands continues to be an active area of research, with the aim of developing more active, selective, and robust catalysts for the synthesis and functionalization of this compound and other valuable organic molecules. nih.govharvard.edu
Computational and Theoretical Studies of 3 2 Phenylethenyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(2-Phenylethenyl)phenol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of hydroxystilbenes due to its balance of computational cost and accuracy. researchgate.netijsrst.com DFT calculations focus on the electron density to determine the molecule's energy and other properties. For this compound, DFT is employed to optimize the molecular geometry and to calculate the energies and shapes of its molecular orbitals, particularly the frontier molecular orbitals. ijsrst.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. researchgate.net In stilbene (B7821643) derivatives, the HOMO is typically characterized by π-orbitals delocalized across the entire conjugated system of the two aromatic rings and the ethenyl bridge, while the LUMO is a corresponding π*-antibonding orbital. researchgate.net The presence of the hydroxyl group on one of the phenyl rings influences the electron density distribution, affecting the energies of these orbitals.
DFT studies on related hydroxystilbenes, often performed with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d,p) or 6-311G**, provide detailed molecular orbital analysis. researchgate.netfrontiersin.org These calculations reveal how the electronic density is distributed, highlighting regions that are electron-rich or electron-poor, which is fundamental for understanding its reactivity. frontiersin.orgcsic.es
Table 1: Representative Frontier Orbital Energies from DFT Calculations for Hydroxystilbene Derivatives (Note: Specific values for this compound are illustrative and depend on the level of theory and solvent model used. The data below is based on typical findings for similar phenolic compounds.)
| Molecular Orbital | Energy (eV) - Gas Phase | Energy (eV) - Solvated |
| HOMO | -5.8 | -5.6 |
| LUMO | -1.2 | -1.4 |
| HOMO-LUMO Gap | 4.6 | 4.2 |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is instrumental in explaining the reactivity of this compound in various chemical reactions. uchile.cl
According to FMO theory, a reaction is favorable when the interacting HOMO and LUMO have a small energy gap and compatible symmetry for effective overlap. imperial.ac.uk For this compound, the HOMO's energy indicates its potential as a nucleophile or an electron donor, particularly in reactions like oxidation or electrophilic substitution. The location of the highest electron density within the HOMO points to the most probable sites for electrophilic attack. Conversely, the LUMO's energy and its spatial distribution indicate the molecule's susceptibility to nucleophilic attack. pku.edu.cn
In the context of its antioxidant activity, FMO theory helps to explain the mechanism of free radical scavenging. The HOMO of this compound can readily donate an electron (or a hydrogen atom) to a reactive oxygen species (the radical's LUMO), neutralizing it. The stability of the resulting phenoxy radical is also a critical factor, which can be assessed by examining the spin density distribution in the radical species using DFT. researchgate.net
Conformational Analysis and Isomerism in this compound
The flexibility of the this compound structure gives rise to various spatial arrangements, or conformations, and isomers, which significantly impact its physical and biological properties.
Like other stilbenes, this compound exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. creative-chemistry.org.uk This results in two distinct isomers: the E-isomer (trans) and the Z-isomer (cis).
E-isomer (trans-3-(2-Phenylethenyl)phenol): The two phenyl rings are on opposite sides of the double bond. This configuration is generally more stable due to reduced steric hindrance between the bulky aromatic rings.
Z-isomer (cis-3-(2-Phenylethenyl)phenol): The two phenyl rings are on the same side of the double bond. This isomer is typically less stable due to increased steric repulsion, which can force the phenyl rings to twist out of the plane of the double bond to alleviate the strain. researchgate.net
The Cahn-Ingold-Prelog (CIP) priority rules are used to unambiguously assign the E and Z labels. chemguide.co.uk For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups are on opposite sides, the isomer is E (from the German entgegen, meaning opposite). If they are on the same side, it is Z (from the German zusammen, meaning together). creative-chemistry.org.uk The E-isomer is often the focus of studies due to its greater thermodynamic stability. nih.gov
Computational methods, such as DFT and molecular mechanics (MM), are used to explore the potential energy surface associated with these rotations. frontiersin.org By systematically rotating one of the rings relative to the rest of the molecule, a potential energy profile can be generated, revealing the energy barriers between different conformations.
The most stable conformation for the E-isomer is typically a planar or near-planar arrangement, which maximizes the π-system conjugation across the entire molecule. However, there are energy barriers to rotation that must be overcome. These rotational barriers define the energy difference between the stable (staggered) conformations and the unstable (eclipsed) transition states. lasalle.edu
Table 2: Illustrative Rotational Energy Barriers for a Stilbene-like Molecule (Note: These are representative values. Actual barriers depend on the specific substitution pattern and the computational method.)
| Rotation Axis | Conformation | Relative Energy (kJ/mol) |
| Phenyl-Ethenyl C-C | Planar (Staggered) | 0 |
| Phenyl-Ethenyl C-C | Perpendicular (Eclipsed) | 8-12 |
| Phenol-Ethenyl C-C | Planar (Staggered) | 0 |
| Phenol-Ethenyl C-C | Perpendicular (Eclipsed) | 7-11 |
Molecular Dynamics Simulations for this compound Systems
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.govnjit.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities as a function of time. researchgate.net
For this compound, MD simulations can be used to study several phenomena:
Conformational Dynamics: MD simulations can explore the different conformations the molecule adopts in solution or when interacting with other molecules, providing information on conformational flexibility and the timescales of transitions between different states. metrotechinstitute.org
Interactions with Biomolecules: MD simulations are a powerful tool in drug discovery for studying how a ligand like this compound binds to a biological target, such as a protein or enzyme. metrotechinstitute.orgresearchgate.net These simulations can help identify key binding interactions, estimate binding affinities, and understand the structural changes that occur upon binding. mdpi.com
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The choice of force field (e.g., AMBER, GAFF) is critical for obtaining accurate results. mdpi.com MD simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a system containing many molecules. copernicus.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Phenylethenylphenol Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a relationship between the chemical structures of compounds and their biological activities. longdom.org For phenylethenylphenol scaffolds, which are part of the broader stilbene family, QSAR studies are instrumental in predicting their biological potency and guiding the design of new derivatives with enhanced activities. longdom.orgnih.gov These models work by correlating physicochemical, structural, and electronic descriptors of the molecules with their observed biological effects. longdom.org
Research on stilbene derivatives has employed various QSAR modeling techniques to explore their potential as therapeutic agents. Common methods include Multiple Linear Regression (MLR), Hologram QSAR (HQSAR), and three-dimensional QSAR (3D-QSAR). nih.govacs.orgnih.govmdpi.com For instance, MLR has been used to create mathematical models that link quantum chemical descriptors of estrogenic stilbene derivatives to their anticancer activities. nih.gov In one study, a satisfactory correlation (R² = 0.78) was found between the predicted and experimental activities, identifying key physicochemical descriptors that influence the estrogenic activity of these compounds. nih.gov
3D-QSAR models provide insights into the spatial arrangement of molecular features that are critical for biological activity. For a series of trans-stilbene (B89595) derivatives acting as inhibitors of the cytochrome P450 1B1 (CYP1B1) enzyme, a 3D-QSAR model was developed that showed good predictive ability, confirmed by external validation (r² = 0.808). mdpi.com Such models are valuable for the rational design of novel and potent enzyme inhibitors. mdpi.com
Another approach, Hologram QSAR (HQSAR), has been successfully applied to stilbene derivatives with antifungal properties against Botrytis cinerea. acs.orgnih.gov This method generates models with good predictive capability, offering deep insights into the activity profiles of these compounds and aiding the development of new bioactive agents. acs.orgnih.gov The process of QSAR modeling involves several critical steps, including the selection of a diverse set of compounds, assessment of their biological activity, calculation of molecular descriptors, partitioning of data into training and test sets, and finally, building and validating the model. mdpi.com
The descriptors used in these models can be categorized into different types, such as 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., related to the molecule's spatial conformation). longdom.orgmdpi.com The selection of appropriate descriptors is a crucial step in building a robust and predictive QSAR model. koreascience.kr
| QSAR Method | Scaffold/Derivative Class | Biological Activity Studied | Key Findings/Model Performance | Reference |
|---|---|---|---|---|
| Multiple Linear Regression (MLR) | Estrogenic Stilbene Derivatives | Anticancer (Estrogenic Activity) | Identified essential physicochemical descriptors; R² = 0.78. | nih.gov |
| Hologram QSAR (HQSAR) | 3,4-Dichlorophenyl Isoxazole-Substituted Stilbenes | Antifungal (vs. Botrytis cinerea) | Developed a model with good predictive capability for designing new fungicides. | acs.orgnih.gov |
| 3D-QSAR | trans-Stilbene Derivatives | CYP1B1 Inhibition | Cross-validated correlation coefficient Q² = 0.554; external validation r² = 0.808. | mdpi.com |
| Genetic Algorithm & Decision Tree | Phenol (B47542) Derivatives | Toxicity to Tetrahymena pyriformis | High prediction accuracy with R²training = 0.91 and R²test = 0.93. | nih.gov |
In Silico Prediction of Reaction Pathways and Selectivity for this compound
In silico methods, particularly those based on quantum chemistry, are powerful tools for predicting reaction pathways and understanding the selectivity of chemical reactions involved in the synthesis of compounds like this compound. escholarship.orgarxiv.org These computational studies can elucidate complex reaction mechanisms, predict the feasibility of synthetic routes, and explain the origins of chemo-, regio-, and stereoselectivity. escholarship.org
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govacs.org For stilbene derivatives, DFT calculations can determine properties like bond dissociation energies (BDE), which are crucial for understanding mechanisms such as hydrogen atom transfer (HAT) in antioxidant activity. rsc.org Theoretical studies on the pyrolysis of nitro- and hydroxy-substituted stilbenes have used DFT to identify the trigger bonds in thermal decomposition, finding that for hydroxy derivatives, the process often starts with hydrogen transfer from the O-H bond. nih.govacs.org This insight is relevant for predicting the stability and reaction pathways of phenolic stilbenes like this compound under thermal stress.
Computational chemistry also plays a vital role in predicting the outcomes of specific synthetic reactions. For instance, the synthesis of stilbenes can be achieved through various methods, and computational models can help compare their efficiency and selectivity. researchgate.net Theoretical investigations of the excited-state reaction dynamics of stilbene derivatives, using methods like on-the-fly molecular dynamics simulations, can explain the branching ratios between different photochemical products. researchgate.net
Furthermore, computational design and screening can be applied to enzyme-catalyzed reactions to enhance selectivity. For example, computational library design has been used to engineer epoxide hydrolase variants for the enantioselective conversion of cis-stilbene (B147466) oxide into its corresponding diols with excellent enantiomeric excess (>97%). rug.nl This demonstrates the potential of in silico methods to guide the selective synthesis of specific stereoisomers of functionalized stilbenes.
The prediction of reaction pathways can also involve exploring divergent outcomes based on reaction conditions. Studies on the reaction of phenols with arynes have shown that the choice of base can lead to completely different products, such as helicenes or 2-arylphenols. rsc.org Computational modeling can help rationalize these divergent pathways by examining the transition states and intermediates involved. As artificial intelligence and machine learning become more integrated with computational chemistry, the automated exploration of chemical reaction networks is becoming feasible, promising to accelerate the discovery of optimal synthesis pathways for target molecules. arxiv.orgpreprints.org
| Computational Method | System/Reaction Studied | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Radical scavenging by natural stilbenes | Identified Hydrogen Atom Transfer (HAT) as a key mechanism and evaluated the effect of substituents on antioxidant activity. | rsc.org |
| DFT (B3LYP/6-31G*) | Pyrolysis of HNS derivatives | Determined trigger bonds for thermal decomposition; C-NO₂ for nitro derivatives and O-H isomerization for hydroxy derivatives. | nih.govacs.org |
| On-the-fly Molecular Dynamics (SF-TDDFT) | Photoreaction of α-methyl-cis-stilbene | Elucidated the branching mechanism and ratio between trans-isomerization and cyclization products. | researchgate.net |
| Computational Library Design & MD Simulations | Enzymatic hydrolysis of cis-stilbene oxide | Created highly enantioselective enzyme variants for producing specific diol enantiomers (>97% e.e.). | rug.nl |
| DFT | Reaction of phenols with arynes | Rationalized divergent reaction pathways leading to different products based on reaction conditions. | rsc.org |
Molecular Interactions and Biological Recognition of 3 2 Phenylethenyl Phenol
Investigating 3-(2-Phenylethenyl)phenol Binding with Biomacromolecules In Vitro
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide a direct way to observe and quantify the binding of this compound to specific biological targets. These assays are fundamental in determining the affinity and specificity of these interactions.
The ability of this compound and its analogs to inhibit the activity of purified enzymes is a key area of investigation. For instance, while resveratrol (B1683913) (3,5,4'-trihydroxystilbene) has been shown to inhibit enzymes like DNA polymerase and ribonucleotide reductase, the specific inhibitory profile of this compound is less characterized. mdpi.com However, studies on related stilbene (B7821643) compounds provide insights into potential enzymatic targets. For example, the resveratrol analog cis-3,4',5-trimethoxy-3'-hydroxystilbene (B16279) has been shown to inhibit microtubule polymerization, suggesting that tubulin could be a target for stilbene derivatives. nih.gov
It is understood that the interaction between phenolic compounds and proteins can lead to changes in enzyme structure and a subsequent loss of catalytic activity. core.ac.uk The binding can block the substrate-binding site or the catalytic site, or induce conformational changes through allosteric binding. core.ac.uk For example, studies with resveratrol have shown that it can compete with substrates like dNTPs in enzymes such as DNA polymerases and HIV-1 reverse transcriptase. mdpi.com
The inhibitory potential of stilbene compounds is influenced by their chemical structure. The presence and position of hydroxyl groups play a significant role in binding affinity. mdpi.comfrontiersin.org For example, the 4'-hydroxy group of resveratrol has been noted as being important for its biological activities. mdpi.com This suggests that the single hydroxyl group at the 3-position of this compound would lead to a distinct pattern of enzyme inhibition compared to other stilbenoids.
A study on the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase by various cholesterol derivatives revealed that the suppression of enzyme activity is highly dependent on the structure of the sterol. nih.gov This principle of structure-dependent inhibition is also applicable to stilbene derivatives and their interaction with various enzymes.
| Compound | Target Enzyme | Type of Inhibition | Key Findings |
| Resveratrol | DNA Polymerase α | Competitive (with dNTPs) | Ki = 3.3 μM mdpi.com |
| Resveratrol | DNA Polymerase δ | Competitive (with dNTPs) | Ki = 5 μM mdpi.com |
| Resveratrol | Ribonucleotide Reductase | - | IC50 = 100 μM mdpi.com |
| cis-3,4',5-trimethoxy-3'-hydroxystilbene | Tubulin | Inhibition of polymerization | Disturbs microtubule networks in cancer cells nih.gov |
This table presents data for resveratrol and a resveratrol analog to provide context for potential enzyme inhibition mechanisms of stilbenoids. Specific inhibitory data for this compound is limited in the reviewed literature.
The interaction of small molecules with nucleic acids like DNA and RNA can significantly impact cellular processes. While many transcription factors bind to both DNA and RNA, the ability of small molecules like this compound to do so is an area of active research. nih.gov The structure of the nucleic acid and the chemical properties of the small molecule determine the nature of these interactions. mdpi.com
Proteins that bind to RNA often contain specific motifs, such as the RNA-recognition motif (RRM), which interacts with single-stranded RNA through stacking interactions and hydrogen bonds. mdpi.com Similarly, double-stranded RNA-binding domains (dsRBDs) recognize the A-form helix of dsRNA. mdpi.com It is plausible that small molecules like this compound could mimic some of these interactions or intercalate between the base pairs of DNA or RNA.
Studies on related hydroxystilbenes, such as piceatannol (B1677779), have suggested an inhibitory effect on DNA, RNA, and protein synthesis in bacteria. mdpi.com Another related compound, rhaponticin, has also been shown to inhibit the synthesis of DNA and RNA. ebi.ac.uk These findings suggest that stilbene compounds, in general, may have the capacity to interact with and modulate the function of nucleic acids. However, direct studies on the binding of this compound to DNA or RNA structures are not extensively documented in the available literature. Further research using techniques like proteome microarrays could help identify novel interactions between this compound and a wide range of human proteins, including those that bind nucleic acids. cambridgeproteinarrays.com
Protein-ligand binding assays are essential for quantifying the affinity between a small molecule, such as this compound, and its protein targets. nih.govbmglabtech.com These assays can determine the equilibrium dissociation constant (Kd), which indicates the concentration of the ligand at which half of the protein binding sites are occupied. bmglabtech.comnih.gov A lower Kd value signifies a stronger binding affinity.
Various techniques are employed for these assays, including fluorescence quenching, where the binding of a ligand to a protein causes a change in the protein's intrinsic fluorescence. researchgate.net The quenching can be static, indicating the formation of a complex, and the Stern-Volmer quenching constant (KSV) can be calculated to assess the affinity. researchgate.net Other methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) also provide detailed information about binding kinetics and thermodynamics.
Phenolic compounds are known to interact with proteins through various non-covalent forces, including hydrogen bonds and hydrophobic interactions. frontiersin.orgnih.gov The size, flexibility, and stereochemistry of the phenolic compound, as well as the properties of the protein, influence these interactions. researchgate.net For instance, larger polyphenols are often more likely to bind to proteins than smaller ones. researchgate.net
While specific protein-ligand binding data for this compound is scarce, studies on other phenolic compounds provide a framework for how it might interact with proteins like bovine serum albumin (BSA), a common model protein in these assays. researchgate.net
| Assay Type | Principle | Information Obtained |
| Fluorescence Quenching | Change in protein's intrinsic fluorescence upon ligand binding. | Binding affinity (KSV), number of binding sites. researchgate.net |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Association and dissociation rate constants (kon, koff), Kd. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during the binding event. | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| ELISA-based assays | Uses antibodies to detect the formation of a protein-ligand complex. | Can determine relative binding affinities. bmglabtech.com |
This table outlines common protein-ligand binding assays and the type of data they provide.
Elucidating Molecular Targets for this compound through Proteomic Approaches
Proteomic approaches offer a powerful, unbiased way to identify the molecular targets of a compound within a complex biological system. nih.govnih.gov Techniques like proteome-wide thermal shift assays can reveal which proteins are stabilized or destabilized upon binding to a ligand, providing clues about direct engagement. elifesciences.org
By treating cells or cell lysates with this compound and analyzing changes in the proteome, researchers can identify proteins that are differentially expressed or modified. nih.gov For example, a study on pterostilbene, a stilbene derivative, used mass spectrometry to identify 359 proteins that were differentially regulated in the pancreas of diabetic mice, with 315 of these being normalized after treatment. nih.gov This highlights the potential of proteomics to uncover networks of proteins affected by a compound.
Gene ontology (GO) analysis of the identified proteins can further reveal the cellular processes and pathways that are modulated. nih.gov While specific proteomic studies focused solely on this compound are not widely available, the methodologies used for similar compounds provide a clear roadmap for future investigations. nih.govbigomics.ch Such studies would be invaluable in constructing a comprehensive picture of the molecular targets of this compound.
Molecular Docking and Virtual Screening Studies for this compound and Analogs
Computational methods like molecular docking and virtual screening are instrumental in predicting how a ligand might bind to a protein and in identifying potential new drug candidates. medcraveonline.comfrontiersin.orgchemrxiv.org These in silico techniques model the interaction between a ligand and a protein's binding site, estimating the binding affinity and predicting the most stable conformation. frontiersin.org
Virtual screening involves docking a large library of compounds against a protein target to identify those with the highest predicted binding affinity. mdpi.complos.orgmdpi.com This approach can be ligand-based, where new molecules are sought based on similarities to known binders, or structure-based, which relies on the 3D structure of the target protein. mdpi.complos.org
Molecular docking studies have been performed for resveratrol and its analogs with various protein targets. For example, resveratrol has been docked into the binding sites of methyl-CpG binding proteins and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). rsc.orgacs.orgnih.gov These studies provide detailed information about the binding modes, including the specific amino acid residues involved in hydrogen bonding and other interactions. rsc.org
Predicting the binding mode of this compound within a protein's active site is a key outcome of molecular docking studies. These predictions detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. researchgate.net
For instance, in a docking study of resveratrol with the MBD1 protein, it was predicted to form three hydrogen bonds with the amino acid residues ARG68 and LYS49. rsc.org With the MBD2 protein, resveratrol was predicted to form four hydrogen bonds. rsc.org The binding affinity is often expressed as a docking score, with more negative values indicating a more favorable interaction. medcraveonline.com
The binding mode of a ligand is influenced by its chemical structure. For example, a study comparing resveratrol and its analog THMS with GAPDH highlighted how differences in their hydroxyl and methoxy (B1213986) groups affected their binding. acs.orgnih.gov Similarly, the single hydroxyl group of this compound would dictate its specific interactions with protein binding sites.
Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the protein-ligand complex over time, providing insights into its stability. mdpi.com
| Compound | Protein Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |
| Resveratrol | MBD1 | -5.8 | ARG68, LYS49 rsc.org |
| Resveratrol | MBD2 | -5.9 | VAL36, LYS49, PHE65 rsc.org |
| Resveratrol | MeCP2 | -6.5 | LEU32, TYR19, GLN34, ASP20 rsc.org |
| Resveratrol | β-lactamase | -6.8 kcal/mol | - medcraveonline.com |
| trans-4-hydroxystilbene | Akt protein | - | - researchgate.net |
This table summarizes molecular docking data for resveratrol and a related stilbenoid, illustrating the type of information generated from such studies. Specific docking data for this compound complexes would require dedicated computational analysis.
Pharmacophore Modeling for Stilbenoid Ligands
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comcreative-biolabs.com For stilbenoid ligands, including this compound, pharmacophore models are developed to understand their binding modes and to guide the design of new, more potent derivatives. These models are typically generated based on a set of known active ligands or the structure of the ligand-binding site of a target protein. dovepress.comcreative-biolabs.com
Studies on stilbene derivatives as inhibitors of enzymes like α-glucosidase and Cytochrome P450 (CYP1A1) have led to the development of detailed pharmacophore models. plos.orgnih.govnih.govnih.gov These models are constructed by analyzing the common structural features of active stilbenoids and their interactions with the target protein, often elucidated through molecular docking and molecular dynamics (MD) simulations. plos.orgnih.govcurtin.edu.au
The key interactions identified in these models typically include:
Hydrogen Bonds: Interactions with specific amino acid residues, such as glutamate (B1630785) and serine, are critical for anchoring the ligand in the binding pocket. plos.orgresearchgate.net
Hydrophobic Interactions: The aromatic rings of the stilbene scaffold often engage in hydrophobic interactions with nonpolar residues of the target protein. plos.orgnih.gov
π-Interactions: These include π-π stacking and π-sigma interactions between the phenyl rings of the stilbenoid and aromatic residues like phenylalanine within the active site. plos.orgresearchgate.net
A common pharmacophore model for stilbene-based inhibitors consists of several key features. For instance, a four-featured model developed for α-glucosidase inhibitors included hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which represent the critical points of interaction responsible for inhibitory activity. plos.orgnih.gov The validity of such models is often confirmed by a strong correlation between the predicted binding affinity (fit value) and the experimentally determined inhibitory activity (e.g., Kᵢ or IC₅₀ values). plos.orgnih.gov For CYP1A1 inhibitors, conserved residues such as Phe-224, Gly-316, and Ala-317 have been identified as critical for ligand-receptor interactions. nih.gov
These pharmacophore models serve as powerful tools for virtual screening of compound libraries to identify novel stilbenoid structures with desired biological activity and for optimizing lead compounds to improve their potency and selectivity. dovepress.com
Table 1: Common Pharmacophore Features for Stilbenoid Ligands
| Feature Type | Description | Example Interacting Residues |
| Hydrogen Bond Donor | An atom in the ligand that can donate a proton to form a hydrogen bond. | Hydroxyl group (-OH) on the phenol (B47542) ring. |
| Hydrogen Bond Acceptor | An atom in the ligand that can accept a proton to form a hydrogen bond. | Oxygen atom of a hydroxyl or methoxy group. |
| Aromatic Ring | A planar, cyclic, conjugated system that can participate in π-π stacking or hydrophobic interactions. | Phenyl rings of the stilbene backbone. |
| Hydrophobic Center | A nonpolar region of the molecule that interacts favorably with nonpolar regions of the binding site. | The ethylenic bridge and phenyl rings. |
Biophysical Characterization of this compound Interactions
The interaction of small molecules like this compound with their biological targets can be quantitatively evaluated using a variety of biophysical techniques. nih.govresearchgate.net These methods provide crucial information on binding affinity, stoichiometry, kinetics, and the thermodynamic driving forces of the interaction, which are essential for understanding the molecule's mechanism of action. nih.govfrontiersin.org While specific biophysical studies focused exclusively on this compound are not extensively documented in the literature, the characterization of other stilbenoids and phenolic compounds provides a strong framework for the expected interaction profile.
Common biophysical techniques employed for studying such interactions include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.orgnews-medical.net This allows for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. frontiersin.org For example, ITC has been used to characterize the binding of various small molecules to proteins like serum albumin and ribonucleases, often revealing that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. researchgate.net
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. researchgate.net It provides kinetic data, including the association rate constant (kₐ) and dissociation rate constant (kₐ), from which the equilibrium dissociation constant (Kₐ) can be derived. frontiersin.org This method is highly sensitive and is widely used in drug discovery for screening and characterizing the binding of small molecules to immobilized protein targets. researchgate.net
Fluorescence Spectroscopy: This technique is often used to study ligand binding by monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon interaction with a ligand. Quenching of the protein's fluorescence can indicate binding and can be used to calculate binding constants. researchgate.net Synchronous fluorescence and three-dimensional fluorescence spectroscopy can provide further insights into conformational changes in the protein upon ligand binding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions at an atomic level in solution. nih.gov Ligand-observed NMR experiments can be used for screening and to identify binding, while protein-observed NMR, such as Chemical Shift Perturbation (CSP) mapping, can identify the specific amino acid residues involved in the interaction, thus defining the binding site on the protein surface. researchgate.net
Studies on related stilbenoids, such as resveratrol (3,5,4'-trihydroxystilbene), have utilized these techniques to characterize their interactions with a range of biological targets, including enzymes and nuclear receptors. researchgate.netnih.gov For instance, spectroscopic and computational studies on the interaction of resveratrol with ribonuclease A indicated binding strengths in the order of 10⁴ M⁻¹ and identified the forces involved. researchgate.net Similarly, the phenolic group, a key feature of this compound, is known to interact with the active sites of enzymes like cyclooxygenases and carbonic anhydrases. nih.govunifi.it These interactions are often characterized by hydrogen bonding and direct coordination with metal ions within the enzyme's active site. nih.govunifi.it
Table 2: Biophysical Techniques for Characterizing Small Molecule-Protein Interactions
| Technique | Key Parameters Measured | Information Provided |
| Isothermal Titration Calorimetry (ITC) | Binding Constant (Kₐ), Enthalpy (ΔH), Stoichiometry (n) | Thermodynamics of binding (ΔG, ΔS), affinity, number of binding sites. frontiersin.orgnews-medical.net |
| Surface Plasmon Resonance (SPR) | Association Rate (kₐ), Dissociation Rate (kₐ), Affinity (Kₐ) | Kinetics of binding, affinity, real-time interaction analysis. researchgate.net |
| Fluorescence Spectroscopy | Binding Constant (Kₐ), Quenching Mechanism | Binding affinity, conformational changes in the protein. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbations, Dissociation Constant (Kₐ) | Identification of binding site, structural details of the interaction, affinity. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Rational Design of 3 2 Phenylethenyl Phenol Analogs
Systematic Structural Modifications of the Phenolic Moiety in 3-(2-Phenylethenyl)phenol
Impact of Substituent Effects on Molecular Interactions
The electronic properties of the phenolic ring can be finely tuned by the introduction of various substituents. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3), and amino (-NH2) groups increase the electron density on the aromatic ring. numberanalytics.comsapub.org This enhanced electron density can strengthen the hydrogen-bonding capability of the phenolic hydroxyl group and may lead to improved interactions with biological targets. For instance, studies on related phenolic compounds have shown that the presence of strong electron-donating groups like -NH2 and -N(CH3)2 can significantly decrease the O-H bond dissociation enthalpy, which can be a factor in their antioxidant activity. sapub.org
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the aromatic ring. numberanalytics.comlibretexts.org This can increase the acidity of the phenolic proton and may favor different types of molecular interactions. libretexts.org The presence of strong electron-withdrawing groups such as -NO2 and -CF3 has been shown to increase the O-H bond dissociation enthalpy in phenol (B47542) derivatives. sapub.org
The position of the substituent on the phenolic ring also plays a crucial role, with ortho and para positions often exerting a more significant influence on acidity and reactivity compared to the meta position. numberanalytics.com
Table 1: Effect of Substituents on the Properties of Phenol Derivatives
| Substituent | Category | Effect on Ring Electron Density | Impact on Phenolic Acidity |
| -CH3 | Electron-Donating | Increases | Decreases |
| -OCH3 | Electron-Donating | Increases | Decreases |
| -NH2 | Electron-Donating | Increases | Decreases |
| -NO2 | Electron-Withdrawing | Decreases | Increases |
| -CN | Electron-Withdrawing | Decreases | Increases |
| -Cl | Electron-Withdrawing | Decreases | Increases |
This table is a generalized representation based on established principles of organic chemistry. numberanalytics.comlibretexts.org
Regioselective Functionalization and Its Consequences on Binding
The precise placement of functional groups on the phenolic ring, known as regioselective functionalization, is a powerful strategy to probe the binding pocket of a target protein. Introducing substituents at specific positions can either enhance binding by forming new favorable interactions or disrupt binding due to steric hindrance.
For example, in the development of analogs for other complex heterocyclic systems, the regioselective introduction of aryl groups has been achieved through methods like directed ortho-metalation and palladium-catalyzed C-H activation. mdpi.comnih.gov These techniques allow for the controlled synthesis of specific isomers, which can then be evaluated for their biological activity. The differential activity of these isomers provides valuable information about the topology and chemical nature of the binding site. For instance, a bulky substituent at a particular position might be detrimental to activity if it clashes with the protein surface, whereas a hydrogen bond donor at another position might significantly improve affinity.
Modifications of the Ethenyl Linker in this compound Derivatives
Influence of E/Z Isomerism on Molecular Recognition
The double bond in stilbenoids can exist in two geometric isomers: the trans (E) and cis (Z) configurations. mdpi.com These isomers have distinct three-dimensional shapes, which can lead to significant differences in their ability to bind to a biological target. Generally, the E-isomer is more stable due to reduced steric hindrance. mdpi.com
The photochemical or acid-catalyzed isomerization between E and Z forms is a well-documented phenomenon for stilbene (B7821643) derivatives. mdpi.comrsc.orgnih.gov This property can be exploited in photopharmacology, where light is used to control the activity of a drug by switching between an active and an inactive isomer. rug.nl The different spatial arrangement of the phenyl rings in the E and Z isomers can dramatically affect how the molecule fits into a binding pocket, with one isomer often showing significantly higher affinity than the other. mdpi.comisnff-jfb.com
Exploring Bioisosteric Replacements for the Double Bond
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. researchgate.netu-tokyo.ac.jp Replacing the ethenyl linker in this compound with other groups can modulate the molecule's flexibility, lipophilicity, and metabolic stability.
One potential bioisostere for the double bond is an ethynyl (B1212043) (alkyne) group. nih.gov However, studies have shown that replacing an ethenyl linker with a phenylacetylene (B144264) linker can sometimes lead to a decrease in potency. rug.nl This could be due to the linear geometry of the alkyne, which may not allow for the optimal positioning of the phenyl rings for binding. rug.nl
Other potential bioisosteric replacements could include moieties that mimic the geometry of the trans- or cis-double bond while offering different chemical properties. For instance, small, rigid hydrocarbon scaffolds like bicyclo[1.1.1]pentane have been explored as phenyl group bioisosteres, and similar principles could be applied to linker design. researchgate.net
Variations in the Phenyl Group of this compound: Aromatic Substituent Effects
Similar to the phenolic ring, the non-phenolic phenyl group can be modified to probe interactions with the target and to fine-tune the molecule's properties.
For example, in a study of cassiarin A analogs, the introduction of a phenyl group at a specific position led to a marked increase in antiplasmodial activity, with substituted phenyl groups showing comparable or enhanced activity. mdpi.com This highlights the importance of the aromatic substituent in modulating biological response.
Table 2: Impact of Phenyl Group Substituents on Biological Activity (Hypothetical)
| Substituent at para-position | Electronic Effect | Potential Impact on Binding |
| -H | Neutral | Baseline interaction |
| -OCH3 | Electron-Donating | May enhance pi-pi stacking or hydrogen bonding |
| -Cl | Electron-Withdrawing | May form halogen bonds or alter electrostatic interactions |
| -CF3 | Strongly Electron-Withdrawing | Can influence lipophilicity and metabolic stability |
This table presents hypothetical scenarios to illustrate the potential effects of substituents.
Development of Privileged Scaffolds Based on the this compound Framework
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modifications. researchgate.netnih.gov These scaffolds represent a core structure from which libraries of compounds can be designed to interact with various receptors or enzymes. nih.gov The this compound framework, a core element of the stilbenoid class of compounds, is recognized as such a privileged structure due to its versatile biological activities and its capacity for chemical modification. researchgate.net
The stilbene skeleton, particularly the 3-hydroxystilbene found in resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), has been the subject of extensive research, leading to the discovery of numerous derivatives with a wide array of biological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. nih.govnih.govmdpi.com The versatility of this scaffold lies in the numerous points available for chemical modification, including the hydroxyl groups and the aromatic rings, which allows for the fine-tuning of its pharmacological profile.
Structure-activity relationship (SAR) studies have demonstrated that the biological activity of phenylethenylphenol analogs is highly dependent on specific structural features. Key determinants include the number and position of hydroxyl groups, the stereochemistry of the double bond, and the presence of other substituents on the aromatic rings. nih.gov For instance, the 3-hydroxy group is a common feature in many biologically active stilbenoids. Modifications at other positions can dramatically alter the compound's activity and selectivity.
Research into resveratrol analogs has provided a wealth of data illustrating the privileged nature of the underlying scaffold. For example, studies by Minutolo et al. highlighted that a naphthalene-based resveratrol analogue with three hydroxyl groups was highly effective in human cancer cells. scirp.org Another study showed that substituting the 4' position of 3,5-dihydroxy-trans-stilbene with small, hydrophobic groups could significantly enhance the activation of SIRT1, a key enzyme in cellular regulation. nih.gov This demonstrates how targeted modifications on the basic phenylethenylphenol framework can lead to potent and specific biological modulators.
The development of imine resveratrol analogs (IRAs), where the C=C double bond is replaced by a C=N bond, further showcases the utility of the scaffold. These analogs were designed to mimic the structure of resveratrol and were found to be potent activators of the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. plos.org The SAR analysis of these IRAs revealed specific substitution patterns on the aromatic rings that enhanced their activity.
| Compound | Substituent at 4' Position | Fold Activation of SIRT1 |
|---|---|---|
| Resveratrol (Reference) | -OH | ~10 |
| Derivative 2 | -CH₃ | 16 |
| Derivative 3 | -CH₂CH₃ | 14 |
| Derivative 5 | -OCOCH₃ | 3 |
The data clearly indicates that small hydrophobic substituents at the 4' position can enhance the potency of stilbenes as SIRT1 activators. nih.gov This ability to systematically modify the core structure to optimize activity against a specific target is a hallmark of a privileged scaffold.
Fragment-Based Approaches in Designing Advanced Phenylethenylphenol Scaffolds
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of lead compounds. rug.nlnih.gov FBDD involves screening libraries of low-molecular-weight compounds, or "fragments," for binding to a biological target. nih.gov These fragments typically have a low degree of complexity and, once identified as binders, serve as starting points for the rational design of more potent molecules through strategies like fragment growing, linking, or merging. rug.nlnih.gov
The this compound framework is well-suited for FBDD. The core structure can be deconstructed into fundamental fragments, such as the 3-hydroxyphenyl ring and the styrene (B11656) moiety. These fragments themselves can be screened for weak binding interactions with a target. Alternatively, the entire this compound molecule, or a known active analog like resveratrol, can be considered a "hit" or a high-affinity fragment to be further optimized. mdpi.com
Fragment Growing: The most common strategy in FBDD is fragment growing, where a confirmed fragment hit is elaborated by adding functional groups to improve its binding affinity and selectivity. nih.gov Starting with the this compound scaffold, "growth vectors" can be identified at various positions on the aromatic rings or even on the ethenyl linker. For example, SAR studies on resveratrol have shown that adding substituents to the 4'-position can significantly impact biological activity. nih.gov This position serves as a growth vector, allowing chemists to explore the adjacent binding pocket on the target protein to establish new, favorable interactions.
| Compound | Substitution on Ring B | ARE-Luciferase Activity (Fold Induction at 15 µM) |
|---|---|---|
| 1 | None | 1.06 |
| 12 | R⁸ = OH | 1.41 |
| 5 | R⁶ = OH | 3.03 |
The data from the study on imine resveratrol analogs demonstrates the principle of fragment growing. plos.org Starting with an unsubstituted Ring B (Compound 1), the addition of a hydroxyl group (a new fragment) at different positions enhances the Nrf2 induction activity, with the substitution at the R⁶ position showing the most significant improvement. plos.org
Fragment Linking: Another powerful FBDD technique is fragment linking. This approach is used when two different fragments are found to bind to adjacent sites on a target. rug.nl A linker is then designed to connect the two fragments into a single, high-affinity molecule. In the context of the phenylethenylphenol scaffold, one could imagine a scenario where a substituted phenol fragment and a second, unrelated fragment are found to bind near each other on a protein surface. The phenylethenyl structure itself could be explored as a potential rigid linker to tether these two fragments, creating a novel and potent ligand. This strategy relies on the ability to determine the binding poses of the initial fragments, often through techniques like X-ray crystallography or NMR spectroscopy.
The application of FBDD principles to the this compound scaffold provides a rational and efficient pathway to develop advanced derivatives with improved potency, selectivity, and drug-like properties. By leveraging the inherent "privileged" nature of this framework and systematically exploring chemical space through fragment-based strategies, researchers can accelerate the discovery of novel therapeutic agents.
Analytical Methodologies for Research Grade 3 2 Phenylethenyl Phenol
Chromatographic Separation and Purification Techniques for 3-(2-Phenylethenyl)phenol
Chromatographic methods are fundamental for separating this compound from reaction mixtures, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of stilbenes and other phenolic compounds. nih.govuhplcs.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound, separating compounds based on their hydrophobicity. phenomenex.com
Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is frequently the stationary phase of choice, offering excellent hydrophobic separation capabilities. phenomenex.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. uhplcs.com To improve peak shape and resolution, especially for phenolic compounds, a small amount of acid, like formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the hydroxyl group. sielc.comnih.gov Detection is commonly performed using a UV detector, as the conjugated system of the stilbene (B7821643) structure provides strong absorbance. nih.govepa.gov A photodiode array (PDA) detector can be employed to obtain UV spectra, aiding in peak identification and purity assessment. nih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic separation based on polarity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. Acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |
| Column Temperature | 25-30 °C | Affects viscosity of the mobile phase and separation efficiency. |
| Detection | UV/PDA at ~320 nm | The wavelength of maximum absorbance for the stilbene chromophore allows for sensitive detection. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For phenolic compounds like this compound, direct analysis can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step is often required to increase volatility and thermal stability. nih.gov This typically involves converting the polar hydroxyl group into a less polar ether, for instance, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. This allows for the confident identification of the main compound and any impurities present. The NIST WebBook provides mass spectrometry data for related compounds that can be used for comparison. nist.govnist.gov
Table 2: General GC-MS Parameters for Purity Analysis of Derivatized this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability of the analyte by converting the -OH group to a -O-TMS ether. nih.gov |
| GC Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm) | Separates compounds based on boiling points and polarity. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Inlet Temperature | 250-280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) | Separates compounds with different boiling points over time. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecules to produce a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |
| Scan Range | 50-550 amu | Detects the molecular ion and characteristic fragments of the derivatized compound and potential impurities. |
While this compound itself is an achiral molecule, chiral chromatography is an indispensable tool for the analysis of its chiral derivatives or related chiral stilbenoids. nih.govfrontiersin.org Many biologically active stilbene derivatives possess stereogenic centers, and their enantiomers can exhibit different pharmacological properties. Therefore, assessing the enantiomeric purity is critical.
Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including stilbene derivatives. nih.govmdpi.com The separation can be performed using normal-phase, reversed-phase, or polar organic modes, and increasingly, by Supercritical Fluid Chromatography (SFC), which often provides faster and more efficient separations. researchgate.net
Spectroscopic Characterization of this compound
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as a primary means of structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for this compound include those for the vinylic protons of the ethenyl bridge and the aromatic protons on the two phenyl rings. The large coupling constant (J value) between the vinylic protons is characteristic of a trans configuration.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts indicate the type of carbon (aliphatic, vinylic, aromatic, or attached to an oxygen). Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals. researchgate.netnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenolic -OH | ~5.0-9.0 (broad singlet) | - |
| Vinylic C-H | ~6.9-7.2 (doublets, J ≈ 16 Hz) | ~126-129 |
| Aromatic C-H | ~6.7-7.6 (multiplets) | ~113-130 |
| Aromatic C-OH | - | ~157 |
| Aromatic C (quaternary) | - | ~137-140 |
Note: Predicted values are estimates and can vary based on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info Strong absorptions between 1440-1600 cm⁻¹ correspond to the C=C stretching vibrations of the aromatic rings. docbrown.info The C-O stretching of the phenol (B47542) group typically appears in the 1140-1230 cm⁻¹ region. docbrown.info A strong band around 960-970 cm⁻¹ is characteristic of the out-of-plane C-H bending of the trans-vinylic hydrogens, which is a key indicator of the trans-stilbene (B89595) geometry.
Raman spectroscopy also provides information on these vibrations. While the O-H stretch is typically weak in Raman, the C=C stretching vibrations of the aromatic rings and the ethenyl bridge are usually strong and well-defined, making Raman spectroscopy particularly useful for studying the carbon skeleton of the molecule. researchgate.netmorana-rtd.com
Table 4: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200-3550 (Broad in IR) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1440-1600 |
| Vinylic C=C | Stretching | ~1620-1650 |
| Phenolic C-O | Stretching | 1140-1230 |
| trans Vinylic C-H | Out-of-plane bending | 960-970 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds like this compound that possess chromophores. The stilbene backbone, characterized by its conjugated system of double bonds across two phenyl rings, readily absorbs UV radiation, leading to electronic transitions.
The absorption of UV light promotes electrons from a lower energy bonding or non-bonding molecular orbital to a higher energy anti-bonding orbital. For this compound, the most significant electronic transitions are π → π* transitions, which are characteristic of conjugated systems. shu.ac.uklibretexts.org The extensive conjugation in the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths, typically in the UV region between 200 and 400 nm. libretexts.orgusp.br The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic profile with one or more absorption maxima (λmax). The λmax is indicative of the electronic structure of the molecule.
Beyond qualitative identification, UV-Vis spectroscopy is a powerful tool for the quantification of this compound in solution. ijset.inresearchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. shu.ac.uk By preparing a series of standard solutions of known concentration and measuring their absorbance at a fixed wavelength (typically the λmax), a calibration curve can be constructed. This curve allows for the accurate determination of the concentration of this compound in unknown samples. unusida.ac.id
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Molecular Orbitals | Expected Wavelength Region | Description |
|---|---|---|---|
| π → π | HOMO to LUMO | ~250-350 nm | High-intensity absorption characteristic of the conjugated stilbene system. |
| n → π | Non-bonding orbital (oxygen lone pair) to anti-bonding π* orbital | Longer wavelength, lower intensity | A weaker, often submerged transition involving the phenolic oxygen's lone pair electrons. |
Mass Spectrometry Techniques for this compound Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with exceptional accuracy. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of a molecule to several decimal places. This precision allows for the calculation of a unique elemental formula. nih.gov
For this compound (C₁₄H₁₂O), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument would ionize the molecule (e.g., via electrospray ionization, ESI) and measure the m/z of the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The experimentally measured exact mass is then compared to the theoretical value, confirming the elemental formula and, by extension, the molecular identity with a high degree of confidence.
Table 2: Theoretical Exact Mass Data for this compound
| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₄H₁₂O | [M] (Neutral) | 196.08882 |
| [M+H]⁺ (Protonated) | 197.09663 | |
| [M-H]⁻ (Deprotonated) | 195.08100 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. uab.edu In an MS/MS experiment, a specific ion (the precursor ion, typically the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. uab.edu The fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of stilbenoids like this compound is predictable and informative. The bonds of the ethenyl bridge are common points of cleavage. The analysis of these fragmentation pathways helps to confirm the connectivity of the phenyl and phenol rings through the ethenyl linker. Characteristic losses, such as the loss of CO or C₂H₂ from the phenolic ring, can also be observed. nih.govintegrativebiology.ac.cn Studying these pathways provides definitive structural confirmation.
Table 3: Plausible Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure/Identity of Loss |
|---|---|---|---|
| 197.09663 | H₂O (18.01056 Da) | 179.08607 | Loss of water |
| 197.09663 | CO (27.99491 Da) | 169.10172 | Loss of carbon monoxide from the phenol ring |
| 197.09663 | C₇H₇ (91.05478 Da) | 106.04185 | Cleavage yielding a tropylium (B1234903) ion |
| 197.09663 | C₆H₅OH (94.04186 Da) | 103.05477 | Loss of the phenol moiety |
Crystallographic Studies of this compound and Its Complexes
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. carleton.edu This technique requires a high-quality single crystal of the material. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electron clouds of the atoms in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed. nih.gov
An SCXRD analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the trans or cis configuration of the ethenyl bridge and detail the planarity of the molecule and the orientation of the hydroxyl group. Furthermore, it would reveal how the molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the phenolic hydroxyl group. While specific data for the 3-hydroxy isomer is not available, the published structure of the related isomer, 2-[(E)-2-phenylethenyl]phenol, provides an example of the detailed information that can be obtained. nih.gov
Table 4: Example Crystallographic Data for Isomeric 2-[(E)-2-phenylethenyl]phenol nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell a (Å) | 11.6193 |
| Unit Cell b (Å) | 7.6800 |
| Unit Cell c (Å) | 11.3584 |
| Unit Cell α, β, γ (°) | 90.00 |
| Volume (ų) | 1013.11 |
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. bnl.gov Instead of a single crystal, a finely ground powder containing a vast number of randomly oriented microcrystals is used. bnl.gov The X-ray beam diffracts off the various lattice planes in the crystallites, and constructive interference occurs at specific angles according to Bragg's Law.
The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid. PXRD is used to identify the crystalline phase of this compound, assess its purity by detecting the presence of other crystalline impurities, and study polymorphism (the existence of different crystal structures for the same compound). mdpi.com While it does not provide the atomic-level detail of SCXRD, it is an essential tool for routine characterization and quality control of research-grade materials.
Emerging Applications of 3 2 Phenylethenyl Phenol in Advanced Materials and Chemical Synthesis
3-(2-Phenylethenyl)phenol as a Monomer or Crosslinker in Polymer Chemistry
The bifunctional nature of this compound, possessing both a reactive phenol (B47542) group and a polymerizable vinyl-like moiety, makes it a valuable monomer for creating novel polymers. ontosight.ai Its incorporation into polymer chains can impart specific properties such as thermal stability, altered solubility, and photo-responsiveness.
Synthesis of Stilbenoid-Containing Polymers
Research has demonstrated that hydroxystilbenes, close analogs of this compound, can act as monomers in polymerization reactions. A significant area of study is the biomimetic synthesis of lignin-like polymers, where hydroxystilbenes are copolymerized with traditional monolignols. usda.govnih.gov Lignin (B12514952) is a complex natural polymer essential to the structure of terrestrial plants. csic.es
In one such approach, hydroxystilbenes like resveratrol (B1683913) (a tri-hydroxylated stilbene) and piceatannol (B1677779) were successfully integrated into synthetic lignin polymers, known as dehydrogenation polymers (DHPs). nih.govresearchgate.netosti.gov This process mimics the natural lignification in plants, where phenolic compounds undergo radical coupling reactions. usda.govnih.gov The copolymerization of hydroxystilbenes with monolignols like sinapyl alcohol was found to enhance the reactivity of the monolignols, leading to substantial yields of the resulting polymer. nih.govresearchgate.netosti.gov Analysis using 2D NMR spectroscopy confirmed the successful incorporation of the hydroxystilbene structures into the final polymer, demonstrating their role as authentic monomers in oxidative polymerization. nih.govresearchgate.net
While the oxidative copolymerization approach is well-documented for producing heterogeneous polymers, the synthesis of well-defined homopolymers from phenolic monomers like this compound requires different strategies. Anionic polymerization, a powerful technique for creating polymers with controlled architecture, has been successfully applied to 4-vinylphenol, an isomer of the target compound. researchgate.net This method typically requires the protection of the acidic phenolic hydroxyl group before polymerization, followed by a deprotection step to yield the final poly(vinylphenol). This strategy suggests a viable pathway for the synthesis of poly(this compound).
| Polymer Type | Monomers | Synthesis Method | Key Findings | Reference |
|---|---|---|---|---|
| Copolymer (DHP) | Resveratrol, Piceatannol, Coniferyl alcohol, Sinapyl alcohol | Biomimetic Oxidative Polymerization (in vitro, peroxidase-catalyzed) | Hydroxystilbenes act as true monomers, incorporating into the lignin-like polymer and enhancing monolignol reactivity. | usda.govnih.govresearchgate.net |
| Homopolymer (Analogous) | 4-Vinylphenol (protected) | Anionic Living Polymerization | Well-defined polymers can be synthesized by protecting the hydroxyl group prior to polymerization. | researchgate.net |
Investigation of Polymerization Mechanisms Involving this compound
The polymerization of this compound can proceed through different mechanisms depending on which functional group participates in the reaction.
Oxidative Radical Coupling: In the context of biomimetic polymerization, the mechanism involves an oxidative radical coupling reaction. nih.govoup.com Enzymes like horseradish peroxidase or laccase abstract a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. researchgate.netoup.com This radical is stabilized by resonance, allowing it to couple with other radicals, such as those from monolignols or other hydroxystilbene molecules, to propagate the polymer chain. researchgate.netoup.com This process results in a complex, cross-linked polymer structure similar to natural lignin. csic.es
Chain-Growth Polymerization: Alternatively, the phenylethenyl (styryl) group can undergo chain-growth polymerization, a process that typically involves three main steps: initiation, propagation, and termination. aits-tpt.edu.in
Initiation: An initiator (e.g., a free radical, cation, or anion) attacks the double bond of the monomer, creating a new reactive species. aits-tpt.edu.in For phenolic monomers, anionic polymerization is a viable route, though it requires that the acidic proton of the phenol be protected. researchgate.net
Propagation: The reactive species adds to the double bond of another monomer molecule, regenerating the active site at the end of the growing chain. This step repeats, rapidly increasing the length of the polymer. aits-tpt.edu.in
Termination: The reaction ceases when the growing chain radical is deactivated, for instance, by combining with another radical. aits-tpt.edu.in Anionic polymerizations can sometimes proceed without a termination step, leading to "living polymers." aits-tpt.edu.in
Mechanochemical polymerization, where mechanical force from ball milling is used to initiate the reaction without traditional initiators, is another potential route for vinyl monomers. rsc.org
Utilization of this compound in Organic Optoelectronic Materials
The conjugated π-system of the stilbene (B7821643) backbone in this compound is responsible for its interesting photophysical properties, making it a valuable precursor for materials used in organic electronics and photonics.
Precursor for Fluorescent Probes and Dyes
The stilbene moiety is a known pharmacophore and fluorophore, and its derivatives are widely used in the development of fluorescent probes for biological imaging. nih.gov The photophysical properties of hydroxystilbenes are highly dependent on the position of the hydroxyl group. nih.gov 3-Hydroxystilbene exhibits distinct behavior from its 2- and 4-isomers, showing strong photoacidity in aqueous solutions. nih.govresearchgate.net While its intrinsic fluorescence is weak in water, its derivatives can be highly emissive. nih.gov In nonpolar solvents, cyano-substituted 3-hydroxystilbenes show longer singlet lifetimes and higher fluorescence quantum yields compared to their 4-hydroxy counterparts. researchgate.net
A common strategy is to use the stilbene structure as a recognition element or a tunable component within a more complex dye molecule. nih.govrsc.org For example, stilbene derivatives have been tethered to highly fluorescent cores like BODIPY (borondipyrromethene) to create probes for detecting amyloid plaques associated with Alzheimer's disease. nih.gov The stilbene unit serves to target and bind to the plaques, while the BODIPY unit provides a strong fluorescent signal. nih.gov Furthermore, the phenylethenyl group itself can be used as a substituent to tune the spectral properties of other dye families. When a trans-2-phenylethenyl group is attached to a coumarin (B35378) dye, it produces a significant bathochromic (red) shift in the absorption and emission spectra. core.ac.uk
| Compound | Conditions | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φfl) | Reference |
|---|---|---|---|---|---|
| Bis(hydroxystyryl)benzene (meta-isomer) | Methanol (B129727) | 355 | - | 0.62 | nih.gov |
| Bis(hydroxystyryl)benzene (para-isomer) | Methanol | 362 | - | 0.37 | nih.gov |
| 4-Cyano-3-hydroxystilbene | Nonpolar solvent | - | - | Larger than 4-isomer | researchgate.net |
| 3-Hydroxycyanostilbenes | Nonpolar solvent | - | - | Longer singlet lifetimes than 4-isomers | researchgate.net |
Role in Photoresponsive Materials
The defining photoresponsive characteristic of stilbenes is their ability to undergo reversible trans-cis photoisomerization upon exposure to light. rsc.orgacs.org This process involves a significant change in molecular geometry, which can be harnessed to alter the properties of a material at the macroscopic level.
For this compound specifically, photoirradiation in solvent mixtures containing water leads not only to isomerization but also to an efficient and isomer-specific addition of water across the ethylene (B1197577) double bond. rsc.org This photo-hydration reaction is a distinct photochemical process that competes with fluorescence and isomerization. nih.gov Studies on a closely related naphthyl derivative of 3-hydroxystilbene revealed that the undissociated form of the singlet excited state is the key photoreactive species responsible for both fluorescence and photo-hydration. nih.gov The ability to switch between two distinct isomers with different shapes and electronic properties makes this compound a candidate for developing light-sensitive switches, photo-patternable materials, and light-controlled release systems.
This compound as a Ligand or Precursor in Coordination Chemistry
The phenolic hydroxyl group in this compound can act as a binding site for metal ions, allowing it to function as a ligand in coordination chemistry. scirp.orglibretexts.org The oxygen atom possesses lone pairs of electrons and can act as a Lewis base, donating electron density to a Lewis acidic metal center to form a coordination complex. libretexts.org
While simple complexes of this compound are not extensively documented, the principles of phenol coordination are well-established. scirp.org The formation of metal-phenol bonds is a key aspect in the function of many metalloenzymes and synthetic catalysts. sci-hub.se
More commonly, this compound serves as a precursor for the synthesis of more elaborate multidentate ligands. For example, related phenylethenyl anilines are used to synthesize Schiff base ligands. These Schiff bases, which contain an imine (C=N) group, are highly versatile and form stable complexes with a wide range of transition metals. mdpi.com The resulting metal complexes often exhibit enhanced catalytic or biological activities compared to the free ligand. mdpi.com The stilbene unit within such a ligand can influence the electronic properties and steric environment of the metal center, potentially tuning its reactivity or providing additional functionalities like fluorescence or photo-responsiveness.
| Role of Compound | Coordinating Atom/Group | Potential Metal Ions | Resulting Complex/Application | Reference |
|---|---|---|---|---|
| Direct Ligand | Phenolic Oxygen | Transition metals (e.g., Fe, Cu, Co, Ni, Cr) | Simple metal-phenolate complexes. | scirp.orglibretexts.org |
| Ligand Precursor | Entire molecule as a scaffold | Various (e.g., Pd, Pt, Ru, Mn, Zn) | Precursor to multidentate ligands (e.g., Schiff bases) for catalysis or functional materials. | mdpi.com |
| Enzyme Substrate | Phenolic Hydroxyl Group | Fe (in Horseradish Peroxidase) | Interaction with metalloenzyme active site for biocatalysis. | sci-hub.se |
Future Research Directions and Unaddressed Challenges for 3 2 Phenylethenyl Phenol
Development of Novel and Sustainable Synthetic Methodologies
The demand for 3-(2-phenylethenyl)phenol and its analogs necessitates the development of more efficient and environmentally benign synthetic routes. fiu.eduresearchgate.net Traditional methods often rely on hazardous reagents and solvents, prompting a shift towards greener alternatives. fiu.edu
Future research will likely focus on:
Green Chemistry Approaches: The use of sustainable solvents, such as natural deep eutectic solvents (NADESs), is a promising avenue to replace hazardous ones like dichloromethane. researchgate.net Flow chemistry, offering safer and more time-efficient production, is another area ripe for exploration in the synthesis of resveratrol (B1683913) analogs. researchgate.net
Catalytic Systems: The development of highly active and reusable catalysts is crucial. For instance, palladium-catalyzed reactions like the Heck and Suzuki couplings are workhorses in stilbene (B7821643) synthesis, and optimizing these systems for milder conditions and lower catalyst loadings remains an active area of research. byu.eduresearchgate.netorganic-chemistry.org Nickel-catalyzed hydroxylations using water as the hydroxyl source present a highly efficient and sustainable alternative to traditional methods. organic-chemistry.org
Novel Reaction Pathways: Exploring new synthetic strategies, such as the decarbonylative Heck reaction and Wittig-type olefinations promoted by nickel nanoparticles, can provide more direct and efficient access to this compound and its derivatives. byu.eduresearchgate.net The development of one-pot, multi-component reactions will also be instrumental in streamlining synthetic sequences.
Exploration of Undiscovered Molecular Interactions and Mechanisms
A comprehensive understanding of how this compound interacts with biological targets at a molecular level is still emerging. While its antioxidant and enzyme-inhibiting properties are recognized, the nuances of these interactions and other potential mechanisms of action are yet to be fully elucidated. mdpi.comnih.govresearchgate.net
Key areas for future investigation include:
Protein-Phenolic Interactions: A deeper understanding of the noncovalent and covalent interactions between this compound and proteins is needed. nih.gov The dynamics of these interactions, including follow-up reactions and potential crosslinking, are complex and require advanced analytical techniques for characterization. nih.gov
Enzyme Inhibition Kinetics and Mechanisms: While it is known to inhibit enzymes like tyrosinase, detailed kinetic studies and elucidation of the precise binding modes are necessary. nih.govresearchgate.net Understanding how the number and position of hydroxyl groups influence inhibitory activity is a key aspect of this research. nih.govresearchgate.net
Signaling Pathways: Investigating the compound's effects on various cellular signaling pathways, such as those involved in inflammation and apoptosis, will provide a more complete picture of its biological activities. nih.govfrontiersin.org For example, its role as an estrogen receptor beta agonist and its ability to modulate pathways like NF-κB are areas of active research. frontiersin.orggoogle.com
Advancements in Computational Modeling of this compound Systems
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound. Density Functional Theory (DFT) has been instrumental in studying its electronic structure, antioxidant mechanisms, and spectroscopic properties. nih.govbohrium.comresearchgate.net
Future computational work should focus on:
Refining Predictive Models: Developing more accurate and sophisticated computational models to predict physicochemical properties, such as pKa and solubility, is essential for drug development and environmental fate assessment. mdpi.comeuropa.eu
Simulating Molecular Interactions: Advanced molecular dynamics simulations can provide detailed insights into the binding of this compound to biological targets, helping to rationalize experimental findings and guide the design of more potent analogs. mdpi.com
Predicting Reaction Outcomes: Computation-guided synthesis is an emerging field that can help predict the feasibility and stereochemical outcome of synthetic reactions, accelerating the discovery of new synthetic routes. nih.gov This can be particularly valuable in complex, multi-step syntheses.
Integration of this compound into Advanced Material Design
The unique chemical structure of this compound makes it an attractive building block for the development of advanced materials with tailored properties. acs.orgcymitquimica.com Its phenolic hydroxyl group and stilbene backbone offer sites for polymerization and functionalization.
Promising research directions include:
Bio-based Polymers: The synthesis of high-performance, bio-based epoxy-amine networks derived from resveratrol, a close analog, has demonstrated the potential for creating sustainable thermosets with high glass-transition temperatures and flame resistance. acs.org Similar strategies can be applied to this compound.
Functional Materials: The incorporation of the this compound moiety into polymers can impart antioxidant or antimicrobial properties to the resulting materials. mdpi.com This could lead to applications in food packaging, biomedical devices, and textiles.
Organic Electronics: Stilbene derivatives are known for their fluorescence and have been explored for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Further investigation into the photophysical properties of this compound and its derivatives could lead to new electronic materials.
Addressing Stereochemical Control in Complex this compound Syntheses
The synthesis of complex molecules containing the this compound scaffold, particularly natural products and their analogs, often presents significant challenges in controlling stereochemistry. uni-lj.si The presence of multiple chiral centers requires the development of highly stereoselective synthetic methods.
Unaddressed challenges and future research directions include:
Asymmetric Synthesis: The development of novel asymmetric catalytic methods is crucial for the enantioselective synthesis of chiral derivatives of this compound. byu.eduuni-lj.si This includes the use of chiral catalysts for reactions such as asymmetric transfer hydrogenation and aldol (B89426) reactions. byu.eduuni-lj.si
Stereoconvergent Synthesis: Designing synthetic routes that can convert a mixture of stereoisomers into a single desired product, for example, through dynamic kinetic resolution, is a powerful strategy for improving efficiency. uni-lj.si
Regiochemical Control: In addition to stereocontrol, achieving complete regiochemical control in the synthesis of highly substituted phenols is a significant challenge. oregonstate.edu New methods that allow for the precise placement of substituents on the aromatic rings are needed. oregonstate.edu
Conclusion: the Evolving Research Landscape of 3 2 Phenylethenyl Phenol
Synthesis of Key Findings and Contributions to Chemical Science
3-(2-Phenylethenyl)phenol, also known as 3-hydroxystilbene, is an organic compound with the molecular formula C14H12O. ontosight.ai Its structure, featuring a phenol (B47542) ring linked to a styryl group, imparts properties characteristic of phenols, such as slight acidity and reactivity, making it a valuable intermediate in various chemical reactions. ontosight.ai
Synthetic routes to this compound and its derivatives have been explored through various established organic reactions. These methods include the Wittig reaction and cross-coupling reactions like the Heck reaction, which facilitate the formation of the crucial carbon-carbon double bond. ontosight.airesearchgate.net For instance, various (E)-hydroxystilbenes have been synthesized from methoxystilbene precursors through demethylation and a (Z) to (E) isomerization method. jst.go.jp The synthesis of more complex analogues often involves protecting group strategies, such as using a 4-methoxybenzyl (PMB) group for phenolic protection, to achieve the desired substitution patterns. jst.go.jp
The chemical reactivity of the this compound scaffold is a key area of investigation. The presence of the hydroxyl group and the phenylethenyl moiety allows for a range of chemical transformations. smolecule.com Oxidation reactions can yield quinones, while reduction can convert the phenylethenyl group to a phenylethyl group. smolecule.com These reactions expand the library of accessible derivatives for further study.
From a biological standpoint, research has highlighted several activities of this compound and its analogues. Phenolic compounds are generally recognized for their antioxidant properties by acting as free radical scavengers. ontosight.aizeytindostu.org.tr Studies have specifically investigated the antioxidant, anti-inflammatory, and antimicrobial properties of derivatives of this compound. smolecule.comontosight.ai For example, some synthesized resveratrol (B1683913) analogues have demonstrated potent anti-inflammatory activities. jst.go.jp Furthermore, the structural motif of this compound is found in compounds that are evaluated for their potential as apoptosis-inducing agents in cancer research. nih.gov The nematocidal activity of hydroxystilbenes has also been reported, with the position of the hydroxy group being crucial for this effect. jst.go.jp
Broader Implications of this compound Research for Related Stilbenoids
The study of this compound has significant implications for the broader class of stilbenoids, particularly in the context of resveratrol research. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-known phytoalexin with numerous reported health benefits, which has spurred extensive research into its analogues to find compounds with improved potency and selectivity. vitawithimmunity.comkuleuven.be
Research on this compound and its derivatives contributes to a deeper understanding of the structure-activity relationships within the stilbenoid family. For example, studies have shown that the number and position of hydroxyl groups on the stilbene (B7821643) backbone are critical determinants of biological activity, including antioxidant and antiproliferative effects. jst.go.jpkuleuven.be The investigation of 3-hydroxystilbene helps to elucidate the specific contribution of a hydroxyl group at the meta-position of one of the phenyl rings.
Furthermore, modifications of the stilbene core, such as replacing the double bond with a triazole ring or extending the aromatic system, have been explored to create novel resveratrol analogues with potentially enhanced properties. acs.orgmdpi.com The insights gained from synthesizing and evaluating this compound derivatives inform these molecular design strategies. By comparing the biological activities of this compound with other hydroxylated or methoxylated stilbenes, researchers can systematically map the functional landscape of this important class of compounds. nih.govacs.org This comparative approach is essential for the rational design of new stilbenoid-based molecules for therapeutic applications.
Outlook on the Continued Academic Relevance and Innovation for this compound
The academic relevance of this compound is set to continue, driven by its potential in medicinal chemistry and materials science. ontosight.ai The compound serves as a fundamental building block for the synthesis of more complex molecules with tailored biological activities. smolecule.com Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of derivatives in an efficient and stereoselective manner.
In the realm of drug discovery, this compound and its analogues remain attractive candidates for the development of new therapeutic agents. acs.org The exploration of their anti-inflammatory, antioxidant, and antiproliferative properties is ongoing. mdpi.comnih.gov Future studies may delve deeper into the specific molecular mechanisms by which these compounds exert their effects, including their interactions with protein targets like enzymes and receptors. smolecule.com The ability to fine-tune the structure of this compound allows for the optimization of its pharmacological profile.
In materials science, the application of this compound as a monomer or intermediate for the production of polymers and resins is an area with potential for innovation. ontosight.ai The phenolic and styrenic moieties can be exploited to create materials with specific thermal, optical, or electronic properties. For instance, stilbene derivatives are of interest in the development of photo-responsive materials and potential photo-acid generators. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-phenylethenyl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves condensation reactions using precursors like aryl aldehydes and phenols under acidic or basic catalysis. For example, refluxing in acetic acid with phenylhydrazine has been used to synthesize analogous styrylphenol derivatives, followed by recrystallization (e.g., ethanol or acetone) to purify the product . Optimization includes adjusting stoichiometry, temperature (e.g., 10-hour reflux at ~100°C), and solvent polarity to minimize byproducts.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : NMR (¹H/¹³C) to confirm the styryl (CH=CH) linkage and phenolic OH group. GC/MS (as in essential oil analysis) can identify fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, analogous compounds with styryl groups have been refined using H-atom riding models and constrained thermal parameters .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices like biological fluids or environmental samples?
- Methodology : Use reverse-phase HPLC coupled with UV/Vis or fluorescence detection, given the compound’s aromaticity. For trace analysis, LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity. Calibration standards should be prepared in matrices matching the sample (e.g., plasma or urine) to account for matrix effects .
Advanced Research Questions
Q. What computational chemistry approaches are recommended for modeling the electronic properties and stability of this compound?
- Methodology : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set can predict molecular orbitals, electrostatic potential surfaces, and thermodynamic stability. These models help explain photophysical behavior (e.g., fluorescence) and reactivity in synthetic or biological contexts .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodology : Conduct systematic reviews with strict inclusion criteria:
- Use only in vivo or in vitro studies with validated analytical methods (e.g., mass spectrometry for metabolite identification).
- Control for confounding variables (e.g., solvent effects, purity >95%).
- Perform dose-response analyses to distinguish specific activity from cytotoxicity .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology : Optimize solvent systems (e.g., slow evaporation of acetone/water mixtures) to induce nucleation. For twinned or low-resolution crystals, employ SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the styryl moiety .
Q. How does the stereochemistry (E/Z isomerism) of the styryl group in this compound influence its physicochemical properties?
- Methodology : Compare isomers using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
